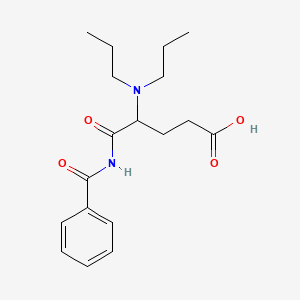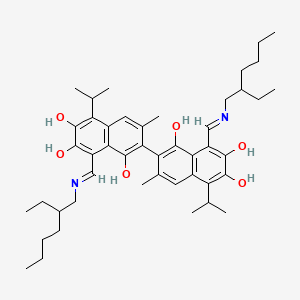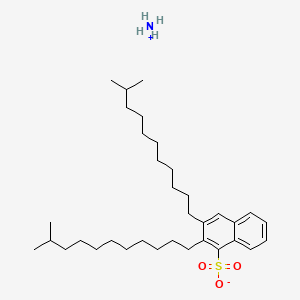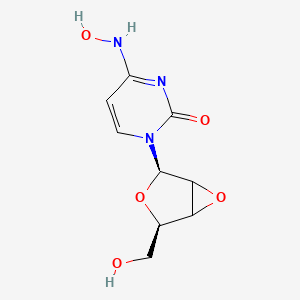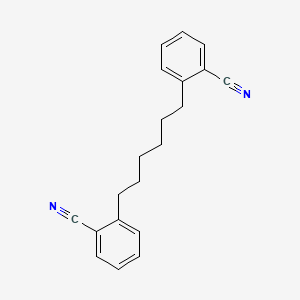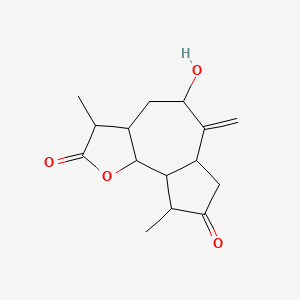
Azuleno(4,5-b)furan-2,8(3H,4H)-dione, octahydro-5-hydroxy-3,9-dimethyl-6-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azuleno(4,5-b)furan-2,8(3H,4H)-dione, octahydro-5-hydroxy-3,9-dimethyl-6-methylene- is a complex organic compound with a unique structure that combines azulene and furan moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azuleno(4,5-b)furan-2,8(3H,4H)-dione, octahydro-5-hydroxy-3,9-dimethyl-6-methylene- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the azulene core through cyclization reactions.
- Introduction of the furan ring via cycloaddition or other ring-forming reactions.
- Functionalization of the molecule to introduce hydroxyl, methyl, and methylene groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for better control over reaction parameters.
- Implementing purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Azuleno(4,5-b)furan-2,8(3H,4H)-dione, octahydro-5-hydroxy-3,9-dimethyl-6-methylene- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Azuleno(4,5-b)furan-2,8(3H,4H)-dione, octahydro-5-hydroxy-3,9-dimethyl-6-methylene- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways may include:
Binding to active sites: The compound may bind to the active sites of enzymes, inhibiting their activity.
Modulating signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Azulene derivatives
- Furan derivatives
- Other polycyclic aromatic compounds
Comparison
Azuleno(4,5-b)furan-2,8(3H,4H)-dione, octahydro-5-hydroxy-3,9-dimethyl-6-methylene- is unique due to its combined azulene and furan structure, which imparts distinct chemical and biological properties. Compared to other azulene or furan derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity.
Eigenschaften
CAS-Nummer |
88269-51-6 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
5-hydroxy-3,9-dimethyl-6-methylidene-3a,4,5,6a,7,9,9a,9b-octahydro-3H-azuleno[4,5-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-6-9-4-12(17)8(3)13(9)14-10(5-11(6)16)7(2)15(18)19-14/h7-11,13-14,16H,1,4-5H2,2-3H3 |
InChI-Schlüssel |
MUROMQNYCWNWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC(C(=C)C3CC(=O)C(C3C2OC1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
